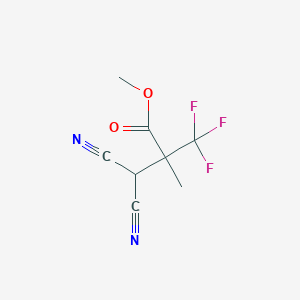

Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate

CAS No.:

Cat. No.: VC17484791

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3N2O2 |

|---|---|

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate |

| Standard InChI | InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3 |

| Standard InChI Key | SAEYADQVXMVSEN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate reflects its esterified propanoic acid backbone. The molecular formula is C₈H₇F₃N₂O₂, derived from:

-

A propanoate ester core (C₃H₅O₂).

-

A trifluoromethyl group (-CF₃) at position 3.

-

A methyl group (-CH₃) and a dicyanomethyl group (-CH(CN)₂) at position 2.

The presence of both electron-withdrawing (trifluoromethyl, cyano) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and stability .

Structural Features

-

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents .

-

Dicyanomethyl Group: Introduces steric bulk and potential sites for nucleophilic attack or cycloaddition reactions.

-

Methyl Ester: Provides hydrolytic lability, enabling conversion to carboxylic acids under basic or acidic conditions .

Synthesis and Manufacturing

Precursor Synthesis

The synthesis of methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate likely involves a multi-step process:

Formation of the Trifluoro-Methylpropanoic Acid Intermediate

Analogous to the synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid , a hydroxylated precursor could be generated via epoxidation followed by hydrolysis. For example, 1,1,1-trifluoro-2,3-epoxypropane might undergo ring-opening reactions with nucleophiles to introduce substituents at position 2.

Esterification

The final step involves esterification of the carboxylic acid intermediate with methanol. As demonstrated in the preparation of methyl 2-(4-bromophenyl)-2-methylpropionate , sulfuric acid catalyzes the reaction, yielding the ester in high purity (e.g., 99.2% GC purity).

Representative Reaction Pathway:

-

Acid Formation:

-

Esterification:

Physical and Chemical Properties

Physicochemical Data

Stability and Reactivity

-

Hydrolysis: The ester group hydrolyzes in aqueous acidic or basic conditions to yield the corresponding carboxylic acid.

-

Thermal Stability: Likely stable up to 200°C, though the cyano groups may decompose at higher temperatures.

-

Reactivity: The dicyanomethyl group participates in cycloaddition reactions (e.g., with azides to form tetrazoles) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The trifluoromethyl and cyano functionalities are prevalent in drug candidates. For example:

-

Antiviral Agents: Fluorinated compounds exhibit enhanced membrane permeability .

-

Protease Inhibitors: Cyano groups act as hydrogen bond acceptors .

Agrochemicals

Material Science

| Parameter | Description |

|---|---|

| Flammability | Moderate (flash point ~40–60°C) |

| Toxicity | Irritant (eyes, skin); possible cyanide release on decomposition |

| Storage | Inert atmosphere, moisture-free, –20°C |

Precautions

-

Use PPE (gloves, goggles) during handling.

-

Avoid exposure to strong acids/bases to prevent hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume